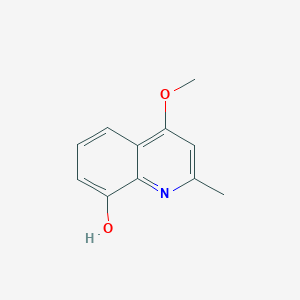

4-Methoxy-2-methylquinolin-8-OL

概要

説明

4-Methoxy-2-methylquinolin-8-OL is a quinoline derivative known for its diverse biological and chemical properties. Quinoline derivatives are significant in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylquinolin-8-OL typically involves the following steps:

Starting Material: The synthesis begins with 2-methylquinoline.

Hydroxylation: The hydroxyl group at the 8-position is introduced via a selective oxidation reaction.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

4-Methoxy-2-methylquinolin-8-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives, including 4-Methoxy-2-methylquinolin-8-OL, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the quinoline structure can enhance antibacterial and antifungal activities. For instance, studies have shown that compounds with hydroxyl and methoxy groups exhibit improved efficacy against various pathogens due to their ability to disrupt microbial cell membranes and inhibit enzyme activity .

Neuroprotective Properties

Recent studies have highlighted the potential of this compound in neuroprotection. The compound’s ability to chelate iron suggests it may reduce oxidative stress in neurodegenerative diseases such as Parkinson’s disease (PD). Bifunctional ligands incorporating this quinoline moiety have demonstrated significant neuroprotective effects by binding to dopamine D2/D3 receptors while simultaneously reducing oxidative damage .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The structural properties of this compound make it a suitable candidate for use in OLEDs. Its conjugated system allows for effective light emission when incorporated into organic layers of OLED devices. The compound can be modified to tune its photophysical properties, making it valuable for developing high-efficiency OLED materials .

Dye-Sensitized Solar Cells (DSSCs)

The compound has also been investigated for its role in dye-sensitized solar cells. Quinoline derivatives are known for their ability to act as sensitizers that absorb sunlight and convert it into electrical energy. The incorporation of this compound into DSSC formulations has shown promising results in enhancing the overall efficiency of solar energy conversion .

Biochemical Applications

Fluorescent Probes

Due to its fluorescent properties, this compound can be utilized as a fluorescent probe in biological imaging. The compound’s ability to selectively bind to certain biomolecules allows for monitoring cellular processes in vitro, making it a valuable tool in biochemical research .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives demonstrated that modifications such as the introduction of methoxy groups significantly enhanced antimicrobial activity against resistant strains of bacteria. The study found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics .

Case Study 2: Neuroprotection in Parkinson's Disease Models

In animal models of Parkinson’s disease, compounds containing the quinoline moiety were tested for their neuroprotective effects. Results indicated that these compounds not only improved motor functions but also reduced neuronal death associated with oxidative stress, highlighting the therapeutic potential of derivatives like this compound .

作用機序

The mechanism of action of 4-Methoxy-2-methylquinolin-8-OL involves its interaction with various molecular targets:

Molecular Targets: It can interact with enzymes and receptors involved in microbial and cancer cell metabolism.

Pathways Involved: The compound can inhibit key metabolic pathways, leading to the disruption of cellular processes in pathogens and cancer cells.

類似化合物との比較

Similar Compounds

2-Methyl-8-quinolinol: Another quinoline derivative with similar biological activities.

4-Hydroxy-2-quinoline: Known for its antimicrobial properties.

8-Quinolinamine: Exhibits broad-spectrum anti-infective properties.

Uniqueness

4-Methoxy-2-methylquinolin-8-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and hydroxyl groups contribute to its reactivity and potential therapeutic applications .

生物活性

4-Methoxy-2-methylquinolin-8-OL, a quinoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound (CAS No. 167834-50-6) is recognized for its potential in treating various diseases, including infections and cancers. Quinoline derivatives are notable for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties .

Synthesis

The synthesis of this compound typically involves hydroxylation of 2-methylquinoline. The method includes:

- Starting Material : 2-methylquinoline.

- Hydroxylation : Introduction of the hydroxyl group at the 8-position through selective oxidation reactions.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of quinoline derivatives, including this compound. The compound exhibits significant activity against various pathogens:

| Pathogen | IC50 (μg/mL) | Reference |

|---|---|---|

| Candida albicans | 4.93 - 19.38 | |

| Staphylococcus aureus | 1.33 - 18.9 | |

| Cryptococcus neoformans | 0.67 - 18.64 |

These results indicate that the compound is effective against both fungal and bacterial strains.

Anticancer Activity

Research has demonstrated that quinoline derivatives possess anticancer properties, with studies indicating that they can inhibit cancer cell proliferation and induce apoptosis:

- Mechanism : The compound interacts with molecular targets involved in cancer cell metabolism, disrupting key metabolic pathways .

A study evaluating various quinoline derivatives found that certain analogues exhibited significant cytotoxicity against cancer cell lines, suggesting potential as lead compounds in cancer therapy .

Case Studies

-

Antimalarial Activity : A study on synthesized quinoline derivatives showed promising results against drug-resistant Plasmodium falciparum. Compounds were tested in vivo on mice, demonstrating effective cure rates at doses as low as 25 mg/kg/day .

Compound Dose (mg/kg/day) Cure Rate (%) Compound A 25 100 Compound B 50 100 Compound C 100 Suppressive - Antifungal Activity : In vitro studies revealed that several synthesized derivatives exhibited potent antifungal activity comparable to standard treatments like pentamidine .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound inhibits enzymes critical for pathogen survival and proliferation.

- Receptor Interaction : It may modulate receptor signaling pathways involved in cellular metabolism.

Comparison with Similar Compounds

This compound can be compared with other quinoline derivatives:

| Compound | Activity Type |

|---|---|

| 2-Methyl-8-quinolinol | Antimicrobial |

| 4-Hydroxy-2-quinoline | Antifungal |

| 8-Quinolinamine | Broad-spectrum anti-infective |

This comparison highlights the unique properties imparted by the methoxy and hydroxyl substitutions on the quinoline ring structure .

特性

IUPAC Name |

4-methoxy-2-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-10(14-2)8-4-3-5-9(13)11(8)12-7/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQTWPZVBKRULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592776 | |

| Record name | 4-Methoxy-2-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167834-50-6 | |

| Record name | 4-Methoxy-2-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。